Dioxathion

概要

説明

主に家畜用殺虫剤および柑橘類、落葉果樹、ナッツ類のアカリ駆除剤として使用されています . ジオキサチオンは、ダニ、ツメバエ、シラミ、ヒツジバエなど、幅広い害虫の防除に効果があることで知られています .

製造方法

合成経路と反応条件

ジオキサチオンは、p-ジオキサン-2,3-ジチオールとジエチルホスホロクロリドチオエートの反応によって合成されます。 反応は通常、目的の生成物が生成されるように、制御された条件下で行われます .

工業生産方法

ジオキサチオンの工業生産には、実験室と同様の反応条件を用いた大規模合成が含まれます。 このプロセスは収率と純度が最適化されており、最終製品が農業用として必要な基準を満たすことが保証されています .

化学反応解析

反応の種類

ジオキサチオンは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ジオキサチオンは、スルホキシドおよびスルホンを生成するように酸化することができます。

加水分解: ジオキサチオンは、水が存在すると、さまざまな分解生成物に分解することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

加水分解: 酸性または塩基性条件は、ジオキサチオンの加水分解を促進することができます。

生成される主な生成物

酸化: スルホキシドおよびスルホン。

加水分解: リン酸誘導体などのさまざまな分解生成物。

科学研究の応用

ジオキサチオンは、以下を含むいくつかの科学研究の応用があります。

化学: 有機リン系殺虫剤の挙動を研究するためのモデル化合物として使用されます。

生物学: 酵素阻害や毒性など、さまざまな生物系への影響について研究されています。

医学: 新しい治療薬の開発における潜在的な用途について研究されています。

準備方法

Synthetic Routes and Reaction Conditions

Dioxathion is synthesized through the reaction of p-dioxane-2,3-dithiol with diethyl phosphorochloridothioate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required standards for agricultural use .

化学反応の分析

Types of Reactions

Dioxathion undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Hydrolysis: In the presence of water, this compound can hydrolyze to form various degradation products.

Substitution: This compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Hydrolysis: Various degradation products, including phosphoric acid derivatives.

Substitution: Derivatives with different functional groups depending on the nucleophile used.

科学的研究の応用

Dioxathion is a non-systemic insecticide and acaricide . It is particularly useful in treating livestock to manage external pests like ticks . this compound is a mixture of cis and trans isomers, with the trans isomer typically predominating .

Uses

- This compound is used as an acaricide, insecticide, and miticide on crops such as citrus, grapes, walnuts, and stone fruits .

- It can control ticks, lice, and horn flies on cattle, goats, dogs, horses, and sheep .

This compound is available as a 25% wettable powder and a 48% emulsifiable concentrate . However, the document from the Dutch Pesticide Authorisation Board indicates that this compound is presently not registered for use as an active ingredient .

Toxicology

- This compound is considered toxic after respiratory, dermal, and oral exposure based on acute lethal toxicity studies in test animals .

- It functions through the inhibition of acetylcholinesterase (AChE) activity in nerve tissue .

- In human risk assessment, red blood cell AChE is used as a surrogate for brain AChE, which cannot be directly measured .

Safety

- This compound is slightly irritating to rabbit eyes .

- It is unstable on iron or tin surfaces and decomposes when heated above 135°C . It may also be hydrolyzed by strong acids or alkalis .

Occupational Exposure Banding

- The NIOSH occupational exposure banding process can be applied to evaluate the potential health effects of this compound exposure . This process considers various toxicological health endpoints, including carcinogenicity, reproductive toxicity, and genotoxicity .

Mutagenicity

作用機序

ジオキサチオンは、神経系の正常な機能に不可欠な酵素であるコリンエステラーゼを阻害することによって効果を発揮します。 ジオキサチオンはこの酵素を阻害することで、神経信号伝達を妨害し、標的害虫の麻痺や死に至らしめます . 分子標的はコリンエステラーゼの活性部位であり、関連する経路は神経伝達物質の分解の阻害に関連しています .

類似化合物との比較

類似化合物

パラチオン: コリンエステラーゼ阻害特性が類似した別の有機リン系殺虫剤。

マラチオン: 作用機序が類似した、広く使用されている有機リン系殺虫剤。

ジアジノン: 用途と効果が同等の有機リン系殺虫剤.

ジオキサチオンの独自性

ジオキサチオンは、殺虫剤とアカリ駆除剤の両方として特定の使用されているという点で独特であり、さまざまな害虫の防除に汎用性があります。 その化学構造は、さまざまな修飾を可能にするため、潜在的に強化された特性を持つ新しい誘導体の開発につながります .

生物活性

Dioxathion, a member of the organophosphate family, is primarily used as an insecticide and acaricide in agricultural settings. Its biological activity is characterized by its mechanism of action, toxicity profiles, and effects on various biological systems. This article provides a comprehensive overview of this compound's biological activity, including research findings, case studies, and relevant data tables.

This compound functions primarily by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system. This mechanism is critical for its effectiveness against pests but also poses risks to non-target organisms, including humans.

Acute and Chronic Toxicity

The toxicity of this compound has been extensively studied in various animal models. Key findings include:

- Acute Toxicity : The oral LD50 for this compound ranges from 1350 mg/kg to 5000 mg/kg in different species, indicating moderate acute toxicity .

- Chronic Toxicity : Long-term exposure studies have shown that this compound can inhibit AChE activity in both plasma and red blood cells. Notably, a study involving human volunteers at doses of 0.075 mg/kg bw/day for 28 days showed no significant inhibition of red blood cell AChE activity, while plasma AChE was inhibited by 10-20% at higher doses .

Table 1: Summary of Toxicity Studies

| Study Type | Species | Dose (mg/kg bw/day) | AChE Inhibition Observed |

|---|---|---|---|

| Short-term study | Humans | 0.075 | None |

| Short-term study | Rats | 1.25 | Up to 30% (brain AChE) |

| Chronic study | Dogs | >0.075 | None |

Case Studies

- Human Volunteer Study : In a controlled study with human participants, administration of this compound at 0.075 mg/kg bw/day did not produce significant changes in AChE activity after 28 days. However, some transient symptoms such as nausea and headache were reported, which were attributed to placebo effects rather than the compound itself .

- Animal Studies : In a series of studies involving rats and dogs, chronic exposure to this compound resulted in varying degrees of AChE inhibition. The NOAEL (No Observed Adverse Effect Level) for brain AChE inhibition was determined to be approximately 0.78 mg/kg bw/day in rats .

Mutagenicity and Carcinogenicity

This compound has shown mixed results regarding mutagenicity:

- Mutagenicity Tests : One bacterial mutagenicity test returned positive results; however, subsequent carcinogenicity studies in rats and mice did not demonstrate a treatment-related increase in tumor incidence .

- Carcinogenicity Assessment : The National Toxicology Program concluded that this compound is not carcinogenic under tested conditions .

Environmental Impact and Residue Studies

This compound is widely used in agriculture for pest control on various crops and livestock. Studies have shown that residues can persist in milk from treated cattle but typically fall below detectable levels within a few days post-application:

- Residue Levels : Following application at recommended concentrations (0.075%), maximum residue levels were detected shortly after treatment but decreased rapidly .

Table 2: Residue Detection in Milk Post-Treatment

| Time Post-Treatment | Residue Level (ppm) |

|---|---|

| 29 hours | Maximum detected |

| 70 hours | Not detectable |

特性

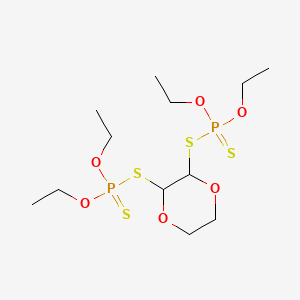

IUPAC Name |

(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKKVDGJXVOLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6P2S4 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020534 | |

| Record name | Dioxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998), Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH], VISCOUS BROWN LIQUID., Viscous, brown, tan, or dark-amber liquid., Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.] | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

140 to 154 °F at 0.5 mmHg (NTP, 1992), 140-154 °F at 0.5 mmHg | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE, 10 G/KG HEXANE, KEROSENE, SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES, SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS, Water solubility = insoluble, Solubility in water: none, Insoluble | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.257 at 78.8 °F (EPA, 1998) - Denser than water; will sink, 1.257 @ 26 °C/4 °C, Relative density (water = 1): 1.26 (26 °C), 1.26 at 78.8 °F, (79 °F): 1.26 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

17.8 mmHg at 77 °F (NTP, 1992), 0.00000009 [mmHg], 17.8 mmHg | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

TAN LIQUID, Viscous brown liquid, Viscous, brown, tan, or dark-amber liquid. | |

CAS No. |

78-34-2 | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dioxathion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxation [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxathion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxathion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2DF82JA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphorodithioic acid, S,S'-p-dioxane-2,3-diyl O,O,O',O'-tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TE331DF0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-4 °F (EPA, 1998), -20 °C, -4 °F | |

| Record name | DIOXATHION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4971 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIOXATHION | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIOXATHION (ISOMER MIXTURE) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0883 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIOXATHION | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/672 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dioxathion | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0238.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dioxathion?

A1: this compound functions as an acaricide (a pesticide specifically targeting ticks and mites) by inhibiting acetylcholinesterase (AChE). [, ] This enzyme is crucial for the nervous system, breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound disrupts nerve impulse transmission, leading to paralysis and death in target organisms.

Q2: Does this compound affect acetylcholinesterase activity in organisms other than ticks?

A2: Research indicates that this compound can inhibit carboxylesterase and cholinesterase activities in rats. [] This suggests a broader impact on enzyme systems beyond the target species.

Q3: How does the resistance mechanism in ticks relate to this compound's mode of action?

A3: Studies have shown that organophosphorus-resistant strains of cattle ticks exhibit lower sensitivity of acetylcholinesterase in vivo, contributing to their resistance to this compound. [, ] This suggests a potential adaptation in the target enzyme itself.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research doesn't explicitly state the molecular formula and weight, it's crucial to access reliable sources like chemical databases (e.g., PubChem, ChemSpider) for this information.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The provided research focuses primarily on the biological effects and applications of this compound. It does not delve into detailed spectroscopic characterization.

Q6: Does this compound exhibit any catalytic properties?

A6: The research focuses on this compound's acaricidal properties, primarily its ability to inhibit acetylcholinesterase. No catalytic properties are discussed.

Q7: Has computational chemistry been used to study this compound?

A7: The provided research predates the widespread use of computational chemistry techniques for pesticide development.

Q8: What is the current regulatory status of this compound?

A8: Regulatory information is not provided in the research. Consulting relevant authorities like the EPA (Environmental Protection Agency) or the European Chemicals Agency is essential for up-to-date information on its registration and permitted uses.

Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A9: Research mentions that this compound residues accumulate in the adipose tissue of cattle after dipping and gradually decline with a half-life of approximately 16 days. [] Further research is needed to fully understand its ADME profile.

Q10: How long does it take for this compound residues to fall below the Australian maximum residue limit in cattle?

A10: Research recommends withholding cattle subjected to this compound dips from slaughter for at least six weeks to ensure residue levels fall below the Australian maximum residue limit of 1 mg/kg. []

Q11: What in vivo models have been used to study this compound's efficacy against ticks?

A11: Several studies used cattle artificially or naturally infested with Boophilus microplus to assess the efficacy of this compound sprays and dips. [, , , ] The research highlights the importance of considering both direct tick mortality and the impact on tick reproduction when evaluating acaricides.

Q12: Has this compound been tested against other pests besides ticks?

A12: Research shows this compound's efficacy against the greater wax moth (Galleria mellonella) and its potential for controlling the chigger Neoschöngastia americana. [, ]

Q13: Are there documented cases of resistance to this compound in tick populations?

A13: Research confirms the emergence of this compound resistance in Boophilus microplus populations in South Africa. [, ] Additionally, resistance in Amblyomma hebraeum in South Africa and Swaziland has been documented. [, ]

Q14: Does cross-resistance to other acaricides occur in this compound-resistant tick populations?

A14: Research indicates that this compound resistance in B. microplus can be associated with resistance to other organophosphorus acaricides, such as benoxophos and diazinon. [] This highlights the concern of cross-resistance within this class of pesticides.

Q15: What are the potential toxicological effects of this compound?

A15: While the research focuses on efficacy and resistance, it does mention that high doses of this compound can cause hair loss and skin burns in cattle. [] A dedicated datasheet on this compound poisoning is referenced, emphasizing the importance of consulting comprehensive safety information. []

Q16: Have any targeted delivery strategies been explored for this compound?

A16: The research focuses on traditional application methods like spraying and dipping. Targeted delivery approaches are not discussed.

Q17: Are there any known biomarkers for this compound exposure or efficacy?

A17: Biomarker research is not covered in the provided studies.

Q18: What analytical methods are used to detect and quantify this compound?

A18: One study mentions using gas-liquid chromatography with a nitrogen-phosphorus thermionic detector to determine this compound residues in milk. []

Q19: What is the environmental fate of this compound?

A19: The research primarily focuses on this compound's use and effects on cattle and ticks. Information regarding its degradation pathways, persistence in the environment, and potential impact on non-target organisms requires further investigation.

Q20: What alternative acaricides are available, and how does this compound compare?

A20: Several studies compare this compound's efficacy to other acaricides, including chlorpyrifos, ethion, and amitraz. [, , , , , , ] The choice of acaricide depends on factors like target tick species, resistance patterns, cost, and environmental considerations.

Q21: What research infrastructure and resources are available for studying this compound and other acaricides?

A21: The research highlights the role of specialized facilities, such as the Cattle Tick Research Station (Wollongbar) and controlled tick rearing houses, in studying acaricide efficacy and resistance. [, ]

Q22: How has the use of this compound evolved over time?

A22: Research from the 1960s to 1980s highlights the introduction and subsequent emergence of resistance to this compound in tick populations. [, , ] This underscores the continuous need for new acaricides and resistance management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。